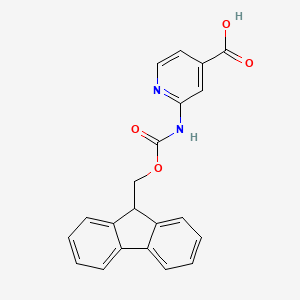

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid

Description

Properties

Molecular Formula |

C21H16N2O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C21H16N2O4/c24-20(25)13-9-10-22-19(11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |

InChI Key |

PREKZXKEPKUQIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CC(=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of Fmoc-Protected Amino Isonicotinic Acid

Step 1: Activation of Isonicotinic Acid

- Isonicotinic acid (pyridine-4-carboxylic acid) is activated using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- This activation forms an O-acylurea intermediate, ready for coupling with amines.

Step 2: Coupling with Fmoc-Protection Reagent

- The activated isonicotinic acid reacts with Fmoc-OSu (fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) in the presence of a base like sodium bicarbonate or DIPEA (N,N-diisopropylethylamine).

- This results in the formation of Fmoc-isonicotinic acid or its amino derivative, depending on the specific route.

| Parameter | Details |

|---|---|

| Solvent | DMF (Dimethylformamide) or DMSO |

| Temperature | Room temperature to 40°C |

| Time | 4-12 hours |

Coupling of the Fmoc-Protected Acid with Amino Precursors

Step 3: Amide Bond Formation

- The Fmoc-isonicotinic acid derivative is coupled with amino-containing compounds, such as amino acids or peptide fragments, using peptide coupling reagents like HATU, HOBt, or PyBOP.

- The coupling is performed in an inert solvent like DMF or dichloromethane (DCM) under nitrogen atmosphere.

Step 4: Cyclization or Further Functionalization

- Additional steps may include cyclization or attachment of other functional groups depending on the desired final structure.

Deprotection and Final Purification

Step 5: Removal of Protecting Groups

- The Fmoc group is typically removed using 20% piperidine in DMF.

- The deprotected compound is purified via chromatography techniques (e.g., preparative HPLC).

Step 6: Crystallization and Characterization

- The final compound is crystallized from suitable solvents and characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Summary of the Synthesis

Notes on Reaction Conditions and Optimization

- Solvent Choice: DMF is preferred for its solubility of reagents and stability.

- Temperature Control: Reactions are generally performed at room temperature or slightly elevated temperatures (up to 40°C) to optimize yield.

- Reaction Time: Typically ranges from 4 to 12 hours depending on reagent reactivity.

- Yield Optimization: Excess coupling reagents and proper purification techniques improve overall yield and purity.

Data Tables

| Parameter | Typical Range | Notes |

|---|---|---|

| Activation reagent | DCC or EDC | Used in molar ratios of 1.2:1 to 2:1 |

| Fmoc-OSu | 1.0–1.3 equivalents | Ensures complete protection |

| Solvent volume | 10–50 mL per mmol | For adequate solubilization |

| Reaction temperature | 20–40°C | Mild heating accelerates reactions |

| Reaction time | 4–12 hours | Sufficient for completion |

Research Findings and Applications

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is primarily used in peptide chemistry, serving as a protected amino acid derivative for solid-phase peptide synthesis (SPPS). Its protective group (Fmoc) allows selective deprotection, facilitating sequential peptide chain assembly. The compound's utility extends to medicinal chemistry, where it acts as a building block for designing bioactive molecules, including enzyme inhibitors and receptor ligands.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Coupling Reactions: It can react with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Physical Properties

*Note: The target compound’s structure is inferred from , which describes a closely related isonicotinic acid derivative.

Key Observations:

- Aromatic vs.

- Hydrophobicity : Phenyl-containing derivatives (e.g., 204716-17-6 ) are more lipophilic, favoring membrane permeability in drug design.

Table 2: Hazard Comparison

*Safety data for the target compound is extrapolated from structurally similar Fmoc-protected acids, which commonly exhibit mild to moderate toxicity due to reactive functional groups.

Stability and Environmental Impact

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, focusing on its antimicrobial and anticancer activities.

The molecular formula of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is , with a molecular weight of 410.46 g/mol. It is classified as a derivative of isonicotinic acid, modified with a fluorenylmethoxycarbonyl group which enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with fluorenylmethoxycarbonyl (Fmoc) protection groups. The process can be summarized as follows:

- Formation of Isonicotinic Acid Derivative : Isonicotinic acid is reacted with an appropriate amine to form the corresponding amide.

- Fmoc Protection : The amine group is then protected using the Fmoc group, which facilitates further functionalization without affecting the core structure.

Antimicrobial Activity

Research indicates that derivatives of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid exhibit significant antimicrobial properties. A study demonstrated that these compounds inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1a | 0.0625 | Staphylococcus aureus |

| 1b | 0.156 | Escherichia coli |

The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy against planktonic microbial cells, and further studies have shown that these compounds also inhibit biofilm formation, which is critical in chronic infections.

Anticancer Activity

In addition to antimicrobial properties, compounds related to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid have been evaluated for their anticancer potential. Research has indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation involved testing a series of O-aryl-carbamoyl compounds derived from fluorenes against various pathogens. The results highlighted that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

- Anticancer Mechanism Exploration : Another study focused on the mechanism by which these compounds exert their anticancer effects. It was found that they significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cancer cells, leading to increased apoptosis rates .

Q & A

Basic: What is the role of the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group in synthesizing this compound?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for sequential coupling of amino acids. After deprotection, the isonicotinic acid moiety can participate in further reactions, such as forming amide bonds or coordinating with metal ions in catalytic systems .

Basic: What purification methods are recommended for isolating this compound?

Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient. For preliminary analysis, thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane, 3:1) can monitor reaction progress. Final characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

The Fmoc group is sensitive to prolonged exposure to bases (e.g., pH >9) and elevated temperatures (>40°C), which can lead to premature deprotection. Stability studies using accelerated degradation protocols (e.g., 40°C, 75% humidity) show that the compound retains >90% purity for 72 hours in acidic buffers (pH 4–6) but degrades rapidly in basic conditions. Storage at -20°C under argon is recommended for long-term stability .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies during peptide synthesis?

Discrepancies in coupling yields (e.g., 60–95%) often stem from variations in activation reagents or solvent systems. For example, using HATU instead of HBTU improves efficiency by 15–20% due to enhanced reactivity. Comparative studies should include kinetic analyses (e.g., monitoring by FT-IR or LC-MS) to optimize molar ratios of reactants and minimize side reactions like racemization .

Advanced: What experimental designs are used to study interactions between this compound and biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are preferred for quantifying binding affinities (KD). For example, SPR studies with immobilized human serum albumin (HSA) revealed a KD of 2.3 µM, suggesting moderate plasma protein binding. Molecular docking simulations (e.g., AutoDock Vina) can further predict binding modes to enzymes like cytochrome P450 .

Advanced: How do structural analogs of this compound compare in bioactivity?

| Compound Name | CAS Number | Key Structural Differences | Bioactivity Insights |

|---|---|---|---|

| 4-{[(Fmoc)carbonyl]-9-fluoro-tetrahydrobenzoxazepine-7-carboxylic acid | 2137607-20-4 | Benzoxazepine core | Enhanced neuroactive properties due to fluorination |

| (S)-Fmoc-3-methoxy-L-phenylalanine | 954147-35-4 | Methoxy-phenyl group | Improved peptide stability in oxidative environments |

| 2-((Fmoc)amino)tetradecanoic acid | N/A | Long aliphatic chain | Increased lipid membrane permeability |

| The fluorinated isoindole in the target compound provides unique π-stacking interactions, enhancing binding to aromatic residues in enzymes . |

Basic: What safety precautions are critical when handling this compound?

The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods during handling. In case of exposure, rinse skin with 10% acetic acid to neutralize basic degradation products. Waste must be disposed via incineration to avoid environmental release of fluorenyl byproducts .

Advanced: What strategies optimize the synthesis yield of this compound?

Yield optimization (from ~50% to >80%) involves:

- Solvent selection : Anhydrous DMF minimizes hydrolysis of the Fmoc group.

- Catalyst : 4-Dimethylaminopyridine (DMAP) at 10 mol% accelerates carbamate formation.

- Temperature control : Maintaining 0–5°C during coupling reduces epimerization.

Post-synthesis, trituration with cold diethyl ether removes unreacted reagents .

Advanced: What are the primary degradation products, and how are they characterized?

Thermogravimetric analysis (TGA) identifies CO2 and 9-fluorenylmethanol as major degradation byproducts at >200°C. LC-MS studies under oxidative stress (H2O2) reveal hydroxylated derivatives. These products are quantified using GC-MS with a DB-5MS column and electron ionization .

Advanced: How does this compound perform in solid-phase vs. solution-phase synthesis?

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 85–92% | 60–75% |

| Purity | >95% (after cleavage) | ~90% (requires HPLC purification) |

| Scalability | Limited to ~10 mmol | Easily scalable to 100 mmol |

| Solid-phase synthesis is preferred for combinatorial libraries, while solution-phase suits large-scale production of single peptides . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.